molecular formula C12H16N2O3 B14914707 Methyl picolinoylvalinate

Methyl picolinoylvalinate

Cat. No.: B14914707
M. Wt: 236.27 g/mol
InChI Key: HFRFHRYSHSJEJD-UHFFFAOYSA-N
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Description

Methyl picolinoylvalinate is a methyl ester derivative structurally characterized by a valinate backbone conjugated with a picolinoyl group. For instance, methyl picolinate (CAS 2459-07-6), a related compound, is used in laboratory settings and exhibits properties such as a molecular weight of 137.14 g/mol and a boiling point of 95–97°C . Methyl esters like sandaracopimaric acid methyl ester and torulosic acid methyl ester are also documented in resin chemistry, highlighting their roles in natural product biosynthesis .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 3-methyl-2-(pyridine-2-carbonylamino)butanoate

InChI

InChI=1S/C12H16N2O3/c1-8(2)10(12(16)17-3)14-11(15)9-6-4-5-7-13-9/h4-8,10H,1-3H3,(H,14,15)

InChI Key

HFRFHRYSHSJEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl picolinoylvalinate typically involves the esterification of picolinic acid with valine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted at room temperature to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl picolinoylvalinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl picolinoylvalinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl picolinoylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Methyl picolinoylvalinate’s structure distinguishes it from simpler methyl esters like methyl picolinate (pyridine-2-carboxylate) and diterpene-derived esters (e.g., sandaracopimaric acid methyl ester). Key differences include:

  • Backbone Complexity: this compound incorporates a valinate (valine-derived) moiety, unlike methyl picolinate’s pyridine ring or sandaracopimaric acid’s diterpene framework.

Physicochemical Properties

Table 1 compares properties of methyl esters derived from the evidence:

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications Safety Data (NFPA Rating)
Methyl picolinate 137.14 95–97 Laboratory synthesis Health: 2; Flammability: 1
Methyl salicylate 152.15 222 Flavoring, pharmaceuticals Health: 2; Flammability: 1
Sandaracopimaric acid methyl ester ~330* N/A Resin component Not specified


*Estimated based on diterpene backbone.

Stability and Reactivity

This compound’s stability is likely influenced by its ester and amide linkages, contrasting with methyl picolinate’s simpler ester bond. Diterpene esters (e.g., torulosic acid methyl ester) exhibit lower volatility due to higher molecular weights .

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